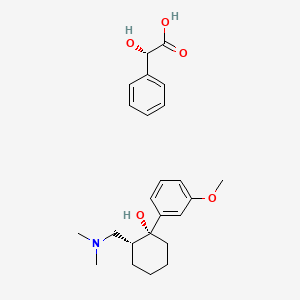

(+)-cis-Tramadol (S)-(+)-mandelate

Description

BenchChem offers high-quality (+)-cis-Tramadol (S)-(+)-mandelate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-cis-Tramadol (S)-(+)-mandelate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H33NO5 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid |

InChI |

InChI=1S/C16H25NO2.C8H8O3/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;9-7(8(10)11)6-4-2-1-3-5-6/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1-5,7,9H,(H,10,11)/t14-,16+;7-/m10/s1 |

InChI Key |

KXSHEWVOCXRQCD-YBQMNXDXSA-N |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.C1=CC=C(C=C1)[C@@H](C(=O)O)O |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.C1=CC=C(C=C1)C(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Chemical Structure of (+)-cis-Tramadol (S)-(+)-mandelate

Introduction

Tramadol, chemically known as (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, is a centrally acting analgesic with a dual mechanism of action.[1][2] It is widely marketed as a racemic mixture of its two cis-enantiomers.[3] However, research has demonstrated that the (+)-enantiomer of the cis-isomer possesses significantly higher analgesic activity, approximately 10-fold greater than its (-)-counterpart.[3] This has driven the need for efficient methods to resolve the racemic mixture and isolate the more potent (+)-cis-Tramadol. One effective method for this chiral resolution is the formation of diastereomeric salts using a chiral resolving agent, such as mandelic acid.[1][4][5]

This technical guide provides an in-depth exploration of the chemical structure of (+)-cis-Tramadol (S)-(+)-mandelate. We will examine the individual components, the nature of their interaction, and the resulting three-dimensional arrangement. Furthermore, this guide will detail the experimental protocols for the preparation and characterization of this diastereomeric salt, offering insights for researchers, scientists, and professionals in drug development.

Unraveling the Components: (+)-cis-Tramadol and (S)-(+)-Mandelic Acid

To comprehend the structure of the salt, it is essential to first understand the individual molecules that form it.

(+)-cis-Tramadol

-

Systematic Name: (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol.[6]

-

Structure: Tramadol possesses two chiral centers, leading to four possible stereoisomers. The "cis" designation refers to the relative orientation of the dimethylaminomethyl group and the hydroxyl group on the cyclohexanol ring. In the (+)-cis isomer, both of these groups are on the same side of the ring. The "(+)" indicates that it is dextrorotatory, rotating plane-polarized light to the right.

(S)-(+)-Mandelic Acid

-

Systematic Name: (S)-2-Hydroxy-2-phenylacetic acid.[9]

-

Molecular Formula: C₈H₈O₃.[9]

-

Structure: Mandelic acid is a chiral alpha-hydroxy acid. The "(S)" designation refers to the stereochemical configuration at the chiral carbon atom bonded to the hydroxyl and carboxyl groups, as defined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates its dextrorotatory nature. It is a stable, combustible compound, though sensitive to light.[10]

The Diastereomeric Salt: (+)-cis-Tramadol (S)-(+)-mandelate

The formation of (+)-cis-Tramadol (S)-(+)-mandelate is an acid-base reaction. The basic dimethylamino group of (+)-cis-Tramadol is protonated by the acidic carboxylic acid group of (S)-(+)-mandelic acid. This creates an ionic bond, resulting in the formation of a salt.

The key to the chiral resolution lies in the fact that when a racemic mixture of tramadol is reacted with a single enantiomer of a chiral acid like (S)-(+)-mandelic acid, two diastereomeric salts are formed:

-

(+)-cis-Tramadol (S)-(+)-mandelate

-

(-)-cis-Tramadol (S)-(+)-mandelate

These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][11]

Chemical Structure and Stereochemistry

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Stereochemistry |

| (+)-cis-Tramadol | C₁₆H₂₅NO₂ | 263.38 | Tertiary amine, Hydroxyl, Ether | (1R, 2R) |

| (S)-(+)-Mandelic Acid | C₈H₈O₃ | 152.15 | Carboxylic acid, Hydroxyl | (S) |

| (+)-cis-Tramadol (S)-(+)-mandelate | C₂₄H₃₃NO₅ | 415.53 | Ammonium, Carboxylate, Hydroxyl, Ether | (1R, 2R) & (S) |

Experimental Protocol: Resolution and Characterization

The following is a generalized protocol for the resolution of racemic cis-tramadol using (S)-(+)-mandelic acid, based on established methodologies.[1][3]

Step-by-Step Methodology

-

Preparation of the Racemic cis-Tramadol Free Base:

-

Start with racemic cis-tramadol hydrochloride.

-

Dissolve the hydrochloride salt in water.

-

Basify the solution with a suitable base (e.g., sodium bicarbonate) to a pH that ensures the deprotonation of the dimethylamino group.

-

Extract the resulting free base into an organic solvent like methylene chloride.

-

Dry the organic extracts and remove the solvent under reduced pressure to obtain the racemic cis-tramadol free base as an oil.[12]

-

-

Diastereomeric Salt Formation and Crystallization:

-

Dissolve the racemic cis-tramadol free base in a suitable solvent, such as ethyl acetate or isopropyl acetate.[1][13]

-

In a separate flask, dissolve an equimolar or slightly less than equimolar amount of (S)-(+)-mandelic acid in the same solvent.

-

Slowly add the tramadol solution to the mandelic acid solution with stirring.

-

Seeding the solution with a small crystal of previously prepared (+)-cis-Tramadol (S)-(+)-mandelate can facilitate crystallization.[1][13]

-

Allow the mixture to stir at a controlled temperature (e.g., 15-25°C) for several hours to allow for the selective crystallization of the less soluble diastereomeric salt.[1][13]

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent to remove impurities.

-

The optical purity of the isolated salt can be enhanced by recrystallization. This involves dissolving the salt in a minimal amount of hot solvent and allowing it to cool slowly. It has been shown that repeating the salt formation and crystallization process can significantly improve the optical purity to >99%.[3][11]

-

-

Liberation of (+)-cis-Tramadol:

-

Dissolve the purified (+)-cis-Tramadol (S)-(+)-mandelate salt in water.

-

Acidify the solution with an acid like hydrochloric acid.

-

Extract the mandelic acid with an organic solvent (e.g., diethyl ether).

-

Basify the aqueous layer to liberate the (+)-cis-Tramadol free base, which can then be extracted with an organic solvent.

-

The free base can be converted to the desired salt, such as the hydrochloride, for pharmaceutical use.[3]

-

Workflow Diagram

Caption: Workflow for the chiral resolution of racemic cis-tramadol.

Characterization Techniques

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a crucial technique to determine the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the products at various stages of the resolution.[1][13]

-

Melting Point: The melting point of the diastereomeric salt is a good indicator of its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of both the tramadol and mandelate components of the salt.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups and confirm the formation of the salt.

-

X-ray Powder Diffraction (XRPD): For crystalline solids, XRPD provides a characteristic fingerprint that can be used for identification and to assess crystallinity.[14][15][16]

Significance in Drug Development

The ability to efficiently resolve racemic tramadol and isolate the more potent (+)-cis enantiomer is of significant interest in the pharmaceutical industry. The use of (S)-(+)-mandelic acid provides a practical and scalable method for this separation.[3][11] Developing enantiomerically pure drugs can lead to improved therapeutic outcomes by:

-

Increasing Potency: A higher concentration of the active enantiomer can lead to a greater therapeutic effect at a lower dose.

-

Reducing Side Effects: The other enantiomer may be inactive or contribute to undesirable side effects. Its removal can lead to a better safety profile.

-

Simplifying Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a single enantiomer are often less complex than those of a racemic mixture.

Conclusion

The chemical structure of (+)-cis-Tramadol (S)-(+)-mandelate is defined by the ionic interaction between the (1R,2R)-Tramadol cation and the (S)-mandelate anion. This diastereomeric salt is a key intermediate in the chiral resolution of racemic tramadol, a process that allows for the isolation of the more pharmacologically active enantiomer. Understanding the principles of its formation and the experimental methodologies for its preparation and characterization is fundamental for researchers and professionals involved in the synthesis and development of improved analgesic therapies.

References

- McKenna, J., et al. (2002). Development of Highly Efficient Resolutions of Racemic Tramadol Using Mandelic Acid. American Chemical Society.

- Process for the separation of the cis trans diasteroisomers of tramadol. (2003).

- Separation of cis-trans diastereomers of tramadol. (2003).

- A Practical Procedure for the Resolution of (+)- and (−)-Tramadol. (2000).

- A Practical Procedure for the Resolution of (+)- and (−)-Tramadol. (2000). American Chemical Society.

- (S)-(+)-Mandelic acid | 17199-29-0. (2026). ChemicalBook.

- (S)-Mandelic acid | Biochemical Reagent. MedchemExpress.com.

- cis-Tramadol (hydrochloride) (CAS 36282-47-0). Cayman Chemical.

- (+)-cis-Tramadol HCl - CAS - 148229-78-1. Axios Research.

- (S)-(+)-Mandelic Acid. Manasa Life Sciences.

- cis-Tramadol hydrochloride. LGC Standards.

- (S)-(+)-Mandelic acid ReagentPlus , = 99 17199-29-0. MilliporeSigma.

- Tramadol. NIST WebBook.

- (S)-mandelic acid. Stenutz.

- Chemical structure of cis-tramadol (IS), trans-tramadol, and its two metabolites.

- Tramadol hydrochloride–benzoic acid (1/1). (2011). PMC - NIH.

- Salts of tramadol and ibuprofen and their crystal form in the treatment of pain. (2011).

- Synthesis of Tramadol and Analogous. SciELO México.

- Crystal structure of tramadol hydrochloride, C16H26NO2Cl.

- Salts of tramadol and naproxen and their crystal forms in the treatment of pain. (2010).

- Process for the separation of the cis trans diastereoisomers of tramadol.

- A crystalline form of (R,R)-tramadol-(S)-naproxene salt.

- Biomimetic synthesis of tramadol. The Royal Society of Chemistry.

- P

- Synthesis of related substances of Tramadol hydrochloride, analgesic drug. (2012). Semantic Scholar.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20030092773A1 - Process for the separation of the cis trans diasteroisomers of tramadol - Google Patents [patents.google.com]

- 5. JP2003531881A - Separation of cis-trans diastereomers of tramadol. - Google Patents [patents.google.com]

- 6. cis-Tramadol hydrochloride | LGC Standards [lgcstandards.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Tramadol [webbook.nist.gov]

- 9. (S)-(+)-Mandelic Acid | Manasa Life Sciences [manasalifesciences.com]

- 10. (S)-(+)-Mandelic acid | 17199-29-0 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. EP1286951A1 - Process for the separation of the cis trans diastereoisomers of tramadol - Google Patents [patents.google.com]

- 14. US20110178174A1 - Salts of tramadol and ibuprofen and their crystal form in the treatment of pain - Google Patents [patents.google.com]

- 15. US20100227927A1 - Salts of tramadol and naproxen and their crystal forms in the treatment of pain - Google Patents [patents.google.com]

- 16. EP2022778A1 - A crystalline form of (R,R)-tramadol-(S)-naproxene salt - Google Patents [patents.google.com]

Physicochemical Properties & Resolution of (+)-cis-Tramadol (S)-(+)-mandelate: A Technical Guide

Executive Summary

This guide details the physicochemical attributes and processing logic of (+)-cis-Tramadol (S)-(+)-mandelate , a critical chiral intermediate in the isolation of the opioid analgesic (+)-cis-Tramadol. Unlike the final hydrochloride salt (API), the mandelate salt serves a singular, transient purpose: the optical resolution of the racemic mixture via diastereomeric crystallization. This document synthesizes the molecular architecture, solubility behaviors, and experimental protocols required to leverage this salt form for high-purity drug development.

Molecular Architecture & Solid-State Chemistry

The efficacy of (S)-(+)-mandelic acid as a resolving agent stems from its ability to form a crystalline diastereomeric salt with (+)-cis-Tramadol that is significantly less soluble in specific organic solvents than its (-)-cis-Tramadol counterpart.

Structural Stoichiometry

The salt is formed through a proton-transfer reaction between the tertiary amine of the Tramadol cyclohexane ring and the carboxylic acid group of mandelic acid.

-

Stoichiometry: 1:1 (Tramadol Base : Mandelic Acid).

-

Chiral Centers:

-

Tramadol: (1R, 2R) configuration for the (+)-cis enantiomer.

-

Mandelic Acid: (S)-(+) configuration.

-

Resulting Salt: (+)-cis-Tramadol-(S)-(+)-Mandelate (Diastereomer A).

-

Bonding Interactions

The stability of the crystal lattice is governed by a specific network of non-covalent interactions:

-

Ionic Bonding: Between the protonated nitrogen of the dimethylamino group (

) and the carboxylate anion ( -

Hydrogen Bonding: The hydroxyl group on the cyclohexane ring of Tramadol and the

-hydroxyl group of the mandelate anion act as both donors and acceptors, creating a rigid lattice that differentiates the melting point and solubility of the (+)-salt from the (-)-salt.

Physicochemical Profile

Physical State and Thermal Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point (Intermediate): While the final Tramadol HCl melts at 178–181°C and the Tramadol Base Hydrate at 79–80°C , the mandelate salt typically exhibits a distinct melting endotherm. Note: Exact MP is process-dependent (solvent inclusion) and should be determined via DSC for each batch; typically >100°C.

-

Hygroscopicity: Moderately hygroscopic; requires storage under controlled humidity (<60% RH) to prevent deliquescence which hampers filtration.

Solubility & Resolution Mechanism

The core of the resolution process is the Solubility Differential (

-

Solvent Systems: Toluene (with DMF co-solvent), Ethanol, or Isopropanol.

-

Thermodynamics:

-

(+)-cis-Tramadol (S)-Mandelate: Low solubility in cold Toluene/Alcohol (Precipitates).

-

(-)-cis-Tramadol (S)-Mandelate: High solubility (Remains in mother liquor).

-

| Property | (+)-cis-Tramadol (S)-Mandelate | (-)-cis-Tramadol (S)-Mandelate |

| Solubility (Cold Toluene) | Insoluble (Precipitates) | Soluble |

| Crystal Stability | High (Stable Lattice) | Lower (Amorphous/Oily) |

| Optical Purity Potential | >99% ee (after recrystallization) | N/A (remains in solution) |

Experimental Protocol: Optical Resolution Workflow

The "Break and Re-form" Strategy

Achieving high optical purity (>99%) requires a kinetic resolution approach where the salt is crystallized, isolated, and often recrystallized. The following protocol outlines the isolation of the (+)-enantiomer.

Step-by-Step Methodology

Phase 1: Salt Formation [1][2]

-

Dissolution: Dissolve racemic cis-Tramadol free base (1.0 eq) in Toluene (approx. 5-10 volumes).

-

Addition: Add (S)-(+)-Mandelic acid (0.5 - 1.0 eq) dissolved in a minimal amount of warm Ethanol or DMF .

-

Nucleation: Heat the mixture to 60-70°C to ensure homogeneity, then cool slowly to 20-25°C over 4-6 hours.

-

Crystallization: The (+)-cis-Tramadol (S)-mandelate salt precipitates. Stir for an additional 2 hours to maximize yield.

Phase 2: Isolation & Purification

-

Filtration: Filter the solid precipitate.[3][4] The filtrate (mother liquor) contains the unwanted (-)-enantiomer.

-

Recrystallization (Critical): Redissolve the wet cake in refluxing Ethanol or Isopropanol. Cool to 0-5°C.[5] This step removes trapped (-)-isomer, boosting enantiomeric excess (ee) from ~85% to >99%.

Phase 3: Base Liberation & API Formation

-

Liberation: Suspend the purified mandelate salt in water/toluene. Adjust pH to >11 using NaOH.

-

Extraction: Extract the liberated (+)-cis-Tramadol base into the organic layer.

-

Salt Exchange: Treat the organic phase with concentrated HCl or HCl gas to precipitate the final (+)-cis-Tramadol Hydrochloride .

Process Visualization

Figure 1: Workflow for the optical resolution of Tramadol using Mandelic Acid.

Analytical Validation

To ensure the integrity of the resolution, the following analytical controls must be implemented:

Enantiomeric Purity (HPLC)

-

Column: Chiralpak AD or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV at 270 nm.

-

Acceptance Criteria: (+)-Isomer > 99.5%; (-)-Isomer < 0.5%.

Solid State Characterization (XRD)

-

Technique: Powder X-Ray Diffraction (PXRD).

-

Purpose: Confirm the formation of the specific diastereomeric salt lattice and absence of amorphous regions or free acid/base.

-

Signature: Look for distinct diffraction peaks that differ from both the pure Mandelic acid and the Tramadol base.

References

-

Evans, G. R., et al. (2001).[6] "Highly efficient resolution of (±)-Tramadol with di-p-toluoyl-tartaric acid (DTTA) and Mandelic Acid." Tetrahedron: Asymmetry, 12(11), 1663-1670.[6] Link

-

Buschmann, H., et al. (1999). "Process for the preparation of pure cis-tramadol hydrochloride."[5][7] U.S. Patent 5,874,620. Link

- Grünenthal GmbH. (1972). "Cyclohexanol derivatives and process for their preparation.

-

PubChem. (2025).[8] "(+)-cis-Tramadol (S)-(+)-mandelate Compound Summary." National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. KR100243956B1 - Composition comprising a tramadol material and actaminophen for the treatment of pain - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. WO1999003820A1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN1264363A - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]

- 8. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (+)-cis-Tramadol (S)-(+)-Mandelate: Synthesis, Characterization, and Analysis

Abstract

This technical guide provides an in-depth exploration of (+)-cis-Tramadol (S)-(+)-mandelate, a critical diastereomeric salt used in the isolation of the pharmacologically significant (+)-cis-Tramadol enantiomer. Tramadol's analgesic effect is a synergistic combination of the distinct mechanisms of its two enantiomers. The (+)-enantiomer is primarily a µ-opioid receptor agonist and a serotonin reuptake inhibitor, while the (-)-enantiomer mainly inhibits norepinephrine reuptake[1][2][3]. Consequently, the ability to isolate specific enantiomers is paramount for advanced pharmacological research and the development of next-generation analgesics. This document details the chemical identity, synthesis via chiral resolution, and analytical characterization of (+)-cis-Tramadol (S)-(+)-mandelate, offering researchers and drug development professionals a comprehensive resource.

Introduction: The Stereochemical Importance of Tramadol

Tramadol, chemically known as (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, is a widely used centrally acting analgesic for moderate to severe pain[4][5]. The commercial drug is a racemic mixture of its two cis-enantiomers: (+)-(1R,2R)-Tramadol and (-)-(1S,2S)-Tramadol[6]. The therapeutic effect of racemic tramadol is derived from a unique dual-action mechanism where the two enantiomers exhibit complementary and synergistic pharmacological profiles[1].

The isolation of individual enantiomers is crucial for studying their specific contributions to analgesia and side-effect profiles. This is achieved through a process called chiral resolution. For a racemic base like tramadol, resolution is typically performed by reacting it with an enantiomerically pure chiral acid[7][8]. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by methods like fractional crystallization[7].

This guide focuses on the specific diastereomeric salt, (+)-cis-Tramadol (S)-(+)-mandelate , formed by reacting racemic cis-tramadol with the chiral resolving agent (S)-(+)-mandelic acid. The preferential crystallization of this salt allows for the isolation of the desired (+)-(1R,2R)-Tramadol enantiomer.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any scientific investigation. The key identifiers and properties for (+)-cis-Tramadol (S)-(+)-mandelate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 280565-80-2 | [9][10][11] |

| Molecular Formula | C₁₆H₂₅NO₂ • C₈H₈O₃ (or C₂₄H₃₃NO₅) | [9][10] |

| Molecular Weight | 415.53 g/mol | [9][10] |

| IUPAC Name | cis-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;(2S)-2-hydroxy-2-phenylacetic acid | [10] |

| Synonyms | (+)-cis-Tramadol (S)-mandelate | [9][10] |

| Appearance | White to off-white crystalline powder | [4][12] |

| Storage Conditions | Store at 0-8°C | [9] |

Synthesis via Chiral Resolution

The synthesis of enantiomerically pure (+)-cis-Tramadol begins with a racemic mixture of cis-Tramadol, typically produced via a Grignard reaction[13][14]. The core of the process is the diastereomeric salt resolution using (S)-(+)-mandelic acid.

Principle of Resolution

The fundamental principle relies on the differential solubility of the two diastereomeric salts formed. When racemic (±)-cis-Tramadol is treated with (S)-(+)-mandelic acid, two salts are generated in the solution:

-

(+)-(1R,2R)-Tramadolium (S)-mandelate (The less soluble, desired salt)

-

(-)-(1S,2S)-Tramadolium (S)-mandelate (The more soluble salt)

By carefully selecting the solvent system and controlling the temperature, the less soluble diastereomer, (+)-cis-Tramadol (S)-(+)-mandelate, preferentially crystallizes out of the solution, allowing for its isolation by filtration. The pure (+)-cis-Tramadol enantiomer can then be liberated from the salt by treatment with a base.

Chiral Resolution Workflow Diagram

Caption: Workflow for the chiral resolution of racemic tramadol.

Experimental Protocol: Resolution of (±)-cis-Tramadol

This protocol is a representative methodology based on established chemical principles of diastereomeric salt formation[7].

Materials:

-

Racemic (±)-cis-Tramadol base

-

(S)-(+)-Mandelic acid (enantiomerically pure)

-

Ethanol (anhydrous)

-

Diethyl ether

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic (±)-cis-Tramadol in warm ethanol. In a separate container, dissolve 1.0 equivalent of (S)-(+)-mandelic acid in a minimal amount of warm ethanol.

-

Mixing: Slowly add the mandelic acid solution to the tramadol solution with continuous stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, (+)-cis-Tramadol (S)-(+)-mandelate, will begin to crystallize. For improved yield, the flask can be further cooled in an ice bath (0-4°C) for several hours.

-

Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor, which contains the more soluble diastereomer.

-

Recrystallization (Optional): To enhance the diastereomeric purity, the collected crystals can be redissolved in a minimum amount of hot ethanol and recrystallized as described in step 3. The purity should be checked after each step using Chiral HPLC.

-

Liberation of the Free Base: Suspend the purified diastereomeric salt crystals in water. Add 10% NaOH solution dropwise while stirring until the solution becomes strongly alkaline (pH > 12). This neutralizes the mandelic acid and liberates the (+)-cis-Tramadol free base.

-

Extraction: Extract the aqueous solution multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the pure (+)-(1R,2R)-cis-Tramadol base.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric excess of the resolved compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity (or enantiomeric excess, ee) of the final product. The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Tramadol Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemimpex.com [chemimpex.com]

- 10. (+)-cis-Tramadol (S)-(+)-mandelate | C24H33NO5 | CID 24720956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (+)-CIS-TRAMADOL (S)-(+)-MANDELATE | 280565-80-2 [chemicalbook.com]

- 12. CAS 36282-47-0: Tramadol hydrochloride | CymitQuimica [cymitquimica.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. A Commercially Viable Process For The Preparation Of Tramadol [quickcompany.in]

Technical Guide: Synthesis and Origin of (+)-cis-Tramadol (S)-(+)-mandelate

This technical guide details the synthesis, chiral resolution, and origin controversy of (+)-cis-Tramadol (S)-(+)-mandelate . This specific salt form is the critical intermediate used to isolate the pharmacologically active (1R,2R)-enantiomer of Tramadol from the racemic mixture.

Executive Summary & Chemical Identity

Target Compound: (+)-cis-Tramadol (S)-(+)-mandelate Role: Diastereomeric salt intermediate for the resolution of (1R,2R)-Tramadol. CAS Registry: 280565-80-2 (Mandelate salt) Stereochemical Designation:

-

Cation: (+)-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

-

Anion: (S)-(+)-Mandelate (derived from (S)-(+)-Mandelic acid)

Pharmaceutical Context: Commercially available Tramadol is typically a racemic mixture (50:50) of the (1R,2R) and (1S,2S) enantiomers. However, the (1R,2R)-(+) enantiomer is significantly more potent as a µ-opioid agonist (approx. 10-fold higher affinity) and inhibitor of serotonin reuptake. The (S)-(+)-mandelate salt is the primary tool used in process chemistry to isolate this specific high-value enantiomer.

The Origin Controversy: Natural vs. Synthetic

A Case Study in Scientific Forensics

Before detailing the synthesis, it is vital to address the provenance of Tramadol.[1][2] For decades, it was considered a purely synthetic opioid. In 2013, a high-profile study claimed the discovery of "natural" Tramadol in the roots of the African pin cushion tree (Nauclea latifolia).

The Nauclea latifolia Incident[1][2][3][4][5]

-

The Claim (2013): Researchers isolated clinically relevant concentrations of Tramadol from N. latifolia roots in Cameroon, proposing it as a rare example of a synthetic drug occurring naturally.

-

The Rebuttal (2014-2016): Subsequent rigorous carbon-14 (

C) radiocarbon dating revealed the "natural" Tramadol contained no radiocarbon, indicating it was derived from petrochemical sources (fossil fuels), not recent biosynthesis. -

The Verdict: The presence of Tramadol was due to anthropogenic contamination .[1][3][4] Farmers in the region administered synthetic Tramadol to cattle to help them work harder; the cattle's urine contaminated the soil, and the plants absorbed the drug and its metabolites.

Scientific Takeaway: This incident underscores the importance of isotopic analysis in validating natural product claims. Tramadol remains a strictly synthetic pharmaceutical.[1]

Chemical Synthesis Strategy

The synthesis of the target mandelate salt proceeds in three distinct phases:

-

Grignard Synthesis: Formation of the racemic tramadol base (mixture of cis and trans).[5]

-

Isomer Separation: Isolation of the cis-racemate (the active diastereomer).

-

Optical Resolution: Use of (S)-(+)-Mandelic acid to precipitate the (+)-cis enantiomer.

Phase 1: The Grignard Reaction

The core scaffold is constructed via a Grignard addition to a Mannich base.

-

Reagents: 3-Methoxyphenylmagnesium bromide + 2-((dimethylamino)methyl)cyclohexanone.[6]

-

Conditions: THF, reflux.

-

Outcome: A mixture of cis (desired) and trans (impurity) isomers.[6][7] The cis isomer has the hydroxyl and dimethylaminomethyl groups on the same side of the cyclohexane ring.

Phase 2: Isolation of cis-Racemate

The trans isomer is pharmacologically inferior and must be removed.

-

Method: The crude reaction mixture is treated with mineral acid (HCl) or specific solvents (e.g., dioxane/water) where the cis-hydrochloride salt crystallizes preferentially.

-

Result: Racemic cis-Tramadol free base (after neutralization).

Phase 3: Chiral Resolution (The Core Protocol)

This is the step generating the target (+)-cis-Tramadol (S)-(+)-mandelate .

Mechanism: (S)-(+)-Mandelic acid acts as the chiral resolving agent . When added to the racemic cis-Tramadol base, it forms two diastereomeric salts:

-

(+)-cis-Tramadol[8][9][10] · (S)-(+)-Mandelate (Less soluble, precipitates)

-

(-)-cis-Tramadol[9] · (S)-(+)-Mandelate (More soluble, remains in mother liquor)

The efficiency of this resolution relies on the significant solubility difference between these diastereomers in specific organic solvents (typically alcohols or ketones).

Visualization: Synthesis & Resolution Pathway

Figure 1: Workflow for the synthesis and chiral resolution of Tramadol.[6]

Detailed Experimental Protocol

Objective: Preparation of (+)-cis-Tramadol (S)-(+)-mandelate from racemic cis-Tramadol base.

Materials

-

Racemic cis-Tramadol base (Oil or solid)[9]

-

(S)-(+)-Mandelic acid (>99% ee)

-

Solvent: Methyl Ethyl Ketone (MEK) or Ethanol/Water mixtures (Process dependent)

Step-by-Step Methodology

| Step | Action | Critical Parameter / Observation |

| 1. Dissolution | Dissolve 100g (380 mmol) of racemic cis-Tramadol base in 400 mL of Methyl Ethyl Ketone (MEK) at 60°C. | Ensure complete dissolution. MEK is preferred for sharp solubility curves. |

| 2. Addition | Add 29g (190 mmol, 0.5 eq) of (S)-(+)-Mandelic acid. | Note: Using 0.5 equivalents maximizes yield of the target enantiomer (Heisenberg's principle of resolution). |

| 3. Nucleation | Stir the solution at 60°C for 30 mins, then slowly cool to 20°C over 4 hours. | Slow cooling prevents occlusion of the wrong diastereomer. Seeding with pure crystals may be required. |

| 4. Filtration | Filter the white crystalline solid. Wash with cold MEK (2 x 50 mL). | The solid is the crude (+)-cis-Tramadol (S)-(+)-mandelate. |

| 5. Recrystallization | Crucial Step: Redissolve the wet cake in refluxing Ethanol (approx 5 mL/g). Cool to 0°C.[9] | This "breaking and reforming" cycle boosts optical purity from ~85% to >99%. |

| 6. Drying | Dry under vacuum at 45°C for 12 hours. | Yields white crystalline needles. |

Validation Criteria (Self-Validating System)

To confirm you have the correct salt:

-

Melting Point: The diastereomeric salt has a distinct MP (approx. 170-175°C, distinct from the base or HCl salt).

-

Optical Rotation:

should be positive (approx +30° to +35° in methanol). -

Chiral HPLC: Dissolve salt in mobile phase; the (S)-mandelic acid peak will elute separately from the (+)-cis-tramadol peak. The tramadol peak should show >99% enantiomeric excess (ee).

Analytical Data Profile

| Property | Specification | Notes |

| Formula | 1:1 Stoichiometry | |

| MW | 415.53 g/mol | Base: 263.38, Acid: 152.15 |

| Appearance | White Crystalline Powder | Hygroscopic |

| Solubility | Soluble in hot alcohols; sparingly soluble in ether/acetone. | Difference in solubility drives the resolution. |

| Crystal System | Monoclinic (typical for mandelates) | Forms stable lattice networks via Hydrogen bonding between the mandelate -COOH and Tramadol amine/hydroxyl. |

References

-

Tramadol Origin Controversy

-

Kusari, S., et al. (2014). "Tramadol—A True Natural Product?" Angewandte Chemie International Edition. Link

- Context: Definitive proof of anthropogenic contamination in Nauclea l

-

-

Resolution Methodology

-

Likai, X., et al. (2002). "Development of Highly Efficient Resolutions of Racemic Tramadol Using Mandelic Acid." Organic Process Research & Development. Link

- Context: Describes the kinetic vs thermodynamic control in mandelate salt precipit

-

-

Crystal Structure & Synthesis

-

Siddaraju, B. P., et al. (2012). "Synthesis and crystal structure of tramadol hydrochloride-benzoic acid." Journal of Chemical Crystallography. Link

- Context: Provides structural insights into Tramadol salt form

-

-

General Pharmacology

-

Grond, S., & Sablotzki, A. (2004). "Clinical pharmacology of tramadol." Clinical Pharmacokinetics. Link

-

Sources

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Tramadol--a true natural product? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. US6469213B1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]

- 6. EP1785412A1 - Tramadol recovery process - Google Patents [patents.google.com]

- 7. EP1286951A1 - Process for the separation of the cis trans diastereoisomers of tramadol - Google Patents [patents.google.com]

- 8. (+)-cis-Tramadol (S)-(+)-mandelate | C24H33NO5 | CID 24720956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. chemimpex.com [chemimpex.com]

Spectroscopic Validation and Characterization of (+)-cis-Tramadol (S)-(+)-Mandelate: A Technical Guide

Introduction

Tramadol, a centrally acting synthetic analgesic, is clinically administered as a racemic mixture of its (1R,2R)-(+)- and (1S,2S)-(-)-cis isomers. Because the (+)-enantiomer acts primarily as a μ-opioid receptor agonist and serotonin reuptake inhibitor, while the (-)-enantiomer inhibits noradrenaline reuptake, isolating the pure enantiomers is crucial for targeted pharmacological profiling and drug development. The most scalable and thermodynamically favorable method for resolving racemic cis-tramadol utilizes (S)-(+)-mandelic acid as a chiral resolving agent, yielding the diastereomeric salt (+)-cis-Tramadol (S)-(+)-mandelate [1][2].

This whitepaper provides an in-depth technical guide to the spectroscopic characterization (NMR and IR) of (+)-cis-Tramadol (S)-(+)-mandelate, focusing on the causality of spectral shifts and self-validating experimental protocols.

Section 1: Mechanistic Causality in Diastereomeric Resolution

The resolution of racemic amines via diastereomeric salt formation relies on the differential solubility and crystal lattice energies of the resulting salts. When (±)-cis-tramadol free base reacts with (S)-(+)-mandelic acid in an aqueous ethanol system, two diastereomeric salts are formed.

The Causality of Precipitation: The (+)-cis-tramadol (S)-mandelate salt exhibits a highly ordered, tightly packed crystal lattice driven by intermolecular hydrogen bonding between the protonated tertiary amine of tramadol and the carboxylate anion of the mandelate, supplemented by

Workflow of chiral resolution of (±)-cis-Tramadol using (S)-(+)-mandelic acid.

Section 2: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR is the primary self-validating tool to confirm the complete transfer of the proton from the mandelic acid to the tertiary amine of tramadol, confirming true salt formation rather than mere physical mixing [3].

Causality of Spectral Shifts: In the free base form, tramadol exhibits a characteristic broad O-H stretch (~3300 cm⁻¹) and sharp C-N stretches. (S)-(+)-mandelic acid exhibits a strong, sharp C=O stretching band at ~1710 cm⁻¹ typical of carboxylic acids. Upon formation of the mandelate salt, the acidic proton is transferred. The C=O stretch disappears, replaced by two distinct bands representing the asymmetric and symmetric stretching of the carboxylate anion (COO⁻) at ~1600 cm⁻¹ and ~1380 cm⁻¹, respectively. Concurrently, a broad absorption band emerges between 2400-2700 cm⁻¹, corresponding to the N-H⁺ stretching vibration of the newly formed ammonium species.

Table 1: Key FT-IR Assignments for (+)-cis-Tramadol (S)-(+)-mandelate

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Significance |

| N-H⁺ (Ammonium) | Stretching (broad) | 2450 - 2650 | Confirms protonation of tertiary amine |

| COO⁻ (Carboxylate) | Asymmetric stretch | 1590 - 1610 | Confirms deprotonation of mandelic acid |

| COO⁻ (Carboxylate) | Symmetric stretch | 1370 - 1390 | Pairs with asymmetric stretch for validation |

| O-H (Hydroxyl) | Stretching (broad) | 3200 - 3350 | Overlaps from tramadol and mandelate OH |

| C-O (Methoxy) | Stretching | 1040, 1240 | Structural retention of tramadol core |

| C=C (Aromatic) | Ring stretching | 1450, 1500 | Present in both tramadol and mandelate |

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

While IR confirms salt formation, ¹H and ¹³C NMR spectroscopy validate the structural integrity, stoichiometry (1:1 ratio), and the specific electronic environment of the diastereomeric salt [3].

Causality of Chemical Shifts: Protonation of the dimethylamino group in tramadol exerts a strong inductive electron-withdrawing effect. This deshields the adjacent protons. Consequently, the N,N-dimethyl protons, which typically resonate at ~2.1 ppm in the free base, undergo a significant downfield shift to ~2.6 - 2.8 ppm in the mandelate salt. The methylene protons adjacent to the nitrogen (-CH₂-N) also shift downfield. The mandelate counter-ion is confirmed by the presence of the characteristic methine proton (-CH(OH)-) at ~4.8 - 5.0 ppm, integrating to 1H relative to the tramadol signals, validating the 1:1 stoichiometry.

Logical causality of NMR chemical shifts upon mandelate salt formation.

Table 2: ¹H NMR (400 MHz, DMSO-d₆) Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.45 | Multiplet | 5H | Aromatic protons (Mandelate) |

| 7.15 | Triplet | 1H | Aromatic proton (Tramadol, H-5') |

| 6.90 - 7.05 | Multiplet | 2H | Aromatic protons (Tramadol, H-2', H-6') |

| 6.75 | Doublet of doublets | 1H | Aromatic proton (Tramadol, H-4') |

| 4.85 | Singlet | 1H | -CH(OH)- (Mandelate methine) |

| 3.75 | Singlet | 3H | -OCH₃ (Tramadol methoxy) |

| 2.65 | Singlet | 6H | -N(CH₃)₂ (Tramadol, protonated) |

| 2.30 - 2.50 | Multiplet | 2H | -CH₂-N (Tramadol) |

| 1.30 - 1.90 | Multiplet | 8H | Cyclohexane ring protons (Tramadol) |

Section 4: Experimental Protocols (Self-Validating System)

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol is utilized for the synthesis and spectroscopic sample preparation of (+)-cis-Tramadol (S)-(+)-mandelate.

Step-by-Step Methodology:

-

Preparation of Free Base: Dissolve racemic cis-tramadol hydrochloride (10.0 g) in water (50 mL). Adjust the pH to 11 using 20% aqueous NaOH to liberate the free base. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (±)-cis-tramadol free base as a viscous oil.

-

Diastereomeric Salt Formation: Dissolve the (±)-cis-tramadol free base (8.0 g, ~30 mmol) in 40 mL of absolute ethanol. In a separate flask, dissolve (S)-(+)-mandelic acid (4.6 g, ~30 mmol) in 20 mL of absolute ethanol.

-

Crystallization (Thermodynamic Control): Combine the two solutions at 60°C with continuous stirring. Slowly cool the mixture to room temperature, then incubate at 0-5°C for 12 hours. The (+)-cis-tramadol (S)-(+)-mandelate will selectively precipitate due to its optimized crystal lattice energy.

-

Isolation and Purification: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with ice-cold ethanol (10 mL) to remove any adhering mother liquor containing the (-, S) diastereomer. Recrystallize from ethanol to achieve >99% diastereomeric excess (de).

-

Spectroscopic Sample Preparation:

-

FT-IR: Dry 2 mg of the purified salt under vacuum at 40°C for 4 hours. Grind with 200 mg of anhydrous KBr and press into a translucent pellet using a hydraulic press. Scan from 4000 to 400 cm⁻¹ against a blank KBr background.

-

NMR: Dissolve 15 mg of the dried salt in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube and acquire spectra at 298 K.

-

References

-

Evans, G. R., Fernández, P. D., Henshilwood, J. A., & Nicklin, C. (2002). Development of Highly Efficient Resolutions of Racemic Tramadol Using Mandelic Acid. Organic Process Research & Development, 6(6), 729–737.[Link]

-

Itov, Z., & Meckler, H. (2000). A Practical Procedure for the Resolution of (+)- and (-)-Tramadol. Tetrahedron: Asymmetry, 11(14), 2985-2989.[Link]

-

Varghese, A., et al. (2013). Comprehensive quantum chemical and spectroscopic (FTIR, FT-Raman, 1H, 13C NMR) investigations of O-desmethyltramadol hydrochloride an active metabolite in tramadol--an analgesic drug. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 38-51.[Link]

Solubility and stability of (+)-cis-Tramadol (S)-(+)-mandelate.

This guide provides an in-depth technical analysis of (+)-cis-Tramadol (S)-(+)-mandelate , a critical intermediate salt used primarily for the optical resolution of the analgesic drug Tramadol.[1]

Technical Guide for Pharmaceutical Development

Executive Summary

(+)-cis-Tramadol (S)-(+)-mandelate (CAS: 280565-80-2) is the diastereomeric salt formed between the active pharmaceutical ingredient (+)-cis-Tramadol (1R,2R-configuration) and the chiral resolving agent (S)-(+)-Mandelic acid (L-(+)-mandelic acid).[1]

Its primary industrial significance lies in its differential solubility compared to its diastereomeric counterpart, (-)-cis-Tramadol (S)-(+)-mandelate.[1] This physicochemical property allows for the isolation of the pharmacologically more active (+)-enantiomer from racemic Tramadol via fractional crystallization. This guide details the solid-state properties, solubility thermodynamics, and stability profiles necessary for optimizing this resolution process.

Molecular Architecture & Solid-State Chemistry[1]

Chemical Identity[1][2]

-

IUPAC Name: (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol; (2S)-2-hydroxy-2-phenylacetic acid[1][2]

-

Stoichiometry: 1:1 (Base : Acid)[1]

-

Appearance: White to off-white crystalline solid.[1]

Crystal Habit and Thermal Properties

Unlike the Tramadol Hydrochloride salt (MP: 180–181°C) or the Tramadol base hydrate (MP: 79–80°C), the (S)-(+)-mandelate salt exhibits a distinct melting profile indicative of its specific crystal lattice energy.[1]

| Property | Value / Observation | Method |

| Melting Point | 146.4 – 148.1°C | DSC (Differential Scanning Calorimetry) |

| Solid Form | Crystalline Anhydrous | XRD / Visual |

| Hygroscopicity | Low to Moderate | Gravimetric Analysis |

Expert Insight: The high melting point relative to the free base confirms the formation of a stable salt lattice. This thermal stability is a prerequisite for robust industrial drying processes without risk of melt-induced agglomeration.

Solubility Profiling & Chiral Resolution

The utility of this salt is defined by its Solubility Product (

Differential Solubility Mechanism

When racemic cis-Tramadol is treated with (S)-(+)-Mandelic acid, two diastereomeric salts are potentially formed:

-

(+)-cis-Tramadol (S)-(+)-mandelate (Target: Precipitate)

-

(-)-cis-Tramadol (S)-(+)-mandelate (Impurity: Solution)[1]

In solvents such as Isopropyl Acetate (iPrOAc) or Ethanol/Ether mixtures , the (+)-(S) salt is the less soluble species.[1] This thermodynamic drive forces the precipitation of the target enantiomer.

Solvent System Compatibility

| Solvent System | Solubility of (+)-(S)-Salt | Outcome |

| Isopropyl Acetate | Low (Precipitates) | High Yield Resolution. Preferred for industrial scale.[1] |

| Water | High | Poor Resolution.[1] Both diastereomers dissolve; requires salting out. |

| Methanol | Moderate to High | Lower Yield.[1] often requires cooling to <0°C. |

| Acetone | Low | Good anti-solvent, but may occlude impurities.[1] |

Resolution Workflow Visualization

The following diagram illustrates the standard protocol for isolating (+)-cis-Tramadol using the mandelate salt platform.

Figure 1: Process flow for the optical resolution of Tramadol via Mandelic Acid salt formation.[1]

Stability Characterization

Thermal Stability

The salt demonstrates excellent thermal stability up to its melting point (~147°C).[1]

-

Protocol: TGA (Thermogravimetric Analysis) shows <0.5% weight loss up to 120°C, indicating a non-solvated, anhydrous form.

-

Degradation: Significant decomposition (decarboxylation of mandelate/oxidation of amine) occurs only >180°C.[1]

Chemical Stability (Stress Testing)

While the salt is stable, the mandelate counterion introduces specific sensitivities compared to the HCl salt.

| Stress Condition | Stability Rating | Observation |

| Hydrolysis (Acidic pH) | High | Stable.[1] Reversible dissociation into base + acid. |

| Hydrolysis (Basic pH) | Moderate | Base liberation occurs at pH > 8.[1]5. |

| Oxidation (H2O2) | Moderate | Benzylic position on mandelate is susceptible to oxidation.[1] |

| Photostability | High | Stable in solid state; protect solutions from UV.[1] |

Shelf-Life & Storage[1]

-

Recommended Storage: 2–8°C or controlled room temperature (25°C).[1]

-

Container: Tightly closed, light-resistant containers (e.g., amber glass or HDPE with liner).[1]

-

Critical Parameter: Moisture control.[1][4] While not highly hygroscopic, surface moisture can catalyze hydrolysis of the salt surface over long durations.

Experimental Protocols

Protocol: Determination of Diastereomeric Excess (DE)

To validate the solubility-driven separation, the purity of the solid must be tested.

-

Sample Prep: Dissolve 20 mg of the mandelate salt in 10 mL of mobile phase (or water/acetonitrile mix).

-

Liberation (Optional but recommended): Partition between Dichloromethane and 1N NaOH to analyze the free base, OR use a chiral column capable of handling salts.

-

HPLC Conditions:

-

Calculation:

ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Protocol: Solubility Measurement (Shake-Flask Method)

-

Saturation: Add excess (+)-cis-Tramadol (S)-mandelate to 10 mL of solvent (e.g., iPrOAc).

-

Equilibration: Agitate at 25°C for 24 hours.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter.

-

Quantification: Dilute filtrate and analyze via HPLC-UV against a standard curve.

References

-

PubChem. (2025).[1][2] (+)-cis-Tramadol (S)-(+)-mandelate | C24H33NO5.[1] National Library of Medicine. [Link][1]

-

Google Patents. (2003).[1] Process for the separation of the cis trans diastereoisomers of tramadol (EP1286951A1).

-

ResearchGate. (2002).[1] Development of Highly Efficient Resolutions of Racemic Tramadol Using Mandelic Acid. Organic Process Research & Development. [Link]

Sources

- 1. (+)-cis-Tramadol (S)-(+)-mandelate | C24H33NO5 | CID 24720956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. US6469213B1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]

Mechanism of Action of the Individual Enantiomers of Tramadol: A Technical Guide

Executive Summary

Tramadol is a centrally acting analgesic that functions as a "multimodal" agent.[1][2][3][4][5][6] Unlike classical opioids that rely almost exclusively on

This guide deconstructs the pharmacological distinctiveness of (+)-tramadol and (-)-tramadol , quantifying their receptor affinities and delineating the critical role of metabolic activation. It serves as a reference for researchers investigating atypical opioids and dual-mechanism analgesics.

Molecular Pharmacology: The Enantiomeric Divide

Tramadol exists as a racemic mixture (1:[1][8][9]1) of (1R,2R)-tramadol and (1S,2S)-tramadol.[10][11] The clinical efficacy of the racemate relies on the fact that the two enantiomers possess distinct, complementary mechanisms of action.[2][3][4][9][12]

Receptor Affinity and Selectivity Profile

The following data synthesizes binding affinity (

| Compound | Primary Target | Mechanism | Affinity ( | Relative Potency vs. Parent |

| (+)-Tramadol | Agonist | Baseline (Weak) | ||

| SERT (Serotonin Transporter) | Reuptake Inhibitor | High (Primary Mechanism) | ||

| (-)-Tramadol | NET (Norepinephrine Transporter) | Reuptake Inhibitor | High (Primary Mechanism) | |

| Agonist | Negligible | |||

| (+)-M1 Metabolite | Agonist | ~200-700x Parent |

Mechanistic Causality

-

(+)-Tramadol: Drives the serotonergic component.[5][13] It inhibits serotonin reuptake and stimulates serotonin release, activating spinal inhibitory pathways. It has weak intrinsic affinity for the MOR.[14]

-

(-)-Tramadol: Drives the noradrenergic component.[9] It inhibits norepinephrine reuptake and stimulates

-adrenergic receptors, which inhibits nociceptive transmission in the spinal cord. -

(+)-O-desmethyltramadol (M1): This metabolite is the true opioid engine of tramadol.[5] Generated by CYP2D6, it binds to the MOR with high affinity (nM range), inducing hyperpolarization of secondary order neurons and inhibiting the release of substance P and glutamate.

Visualization of Signaling Pathways[10]

The following diagram illustrates the divergent pathways of the parent enantiomers and the convergence of the M1 metabolite on the opioid system.

Caption: Divergent pharmacological pathways of tramadol enantiomers and the critical metabolic activation of M1.[5]

Experimental Protocols

To validate the mechanism of action described above, researchers utilize specific binding and functional assays.[15] The following protocols are designed for high reproducibility and specificity.

Protocol A: Competitive Radioligand Binding Assay (Mu-Opioid Receptor)

Objective: To determine the

Materials:

-

Cell Line: CHO-K1 cells stably expressing hMOR (e.g., OPRM1 gene).

-

Radioligand:

-DAMGO (Agonist) or -

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

.

Workflow:

-

Membrane Preparation:

-

Harvest CHO-hMOR cells and homogenize in ice-cold Tris buffer using a Polytron homogenizer (bursts of 10s).

-

Centrifuge at

for 20 minutes at 4°C. -

Resuspend pellet in buffer to achieve a protein concentration of 200-300

g/mL.

-

-

Incubation:

-

In a 96-well plate, add 50

L of membrane preparation. -

Add 25

L of radioligand ( -

Add 25

L of increasing concentrations of the test compound (Tramadol enantiomers: -

Non-specific binding control: Incubate separate wells with 10

M unlabeled Naloxone. -

Incubate for 60 minutes at 25°C.

-

-

Filtration & Counting:

-

Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

-

Wash filters

with ice-cold buffer. -

Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.

-

-

Data Analysis:

-

Calculate specific binding (Total - Non-specific).

-

Fit data to a one-site competition model to determine

. -

Calculate

using the Cheng-Prusoff equation:

-

Protocol B: Synaptosomal Monoamine Uptake Assay

Objective: To quantify the inhibition of Serotonin (5-HT) and Norepinephrine (NE) reuptake by individual enantiomers.

Workflow:

-

Synaptosome Preparation:

-

Isolate crude synaptosomes from rat brain cortex (for 5-HT/NE) via homogenization in 0.32 M sucrose and differential centrifugation (

discard pellet; supernatant centrifuged at

-

-

Uptake Reaction:

-

Resuspend synaptosomes in Krebs-Ringer-HEPES buffer.

-

Pre-incubate with test compounds (Enantiomers) for 15 minutes at 37°C.

-

Initiate uptake by adding

-5-HT or -

Incubate for 5-10 minutes (linear phase).

-

-

Termination:

-

Stop reaction by rapid filtration/washing.

-

Quantify radioactivity.

-

-

Validation:

-

(+)-Tramadol should show lower

for 5-HT uptake. -

(-)-Tramadol should show lower

for NE uptake.[10]

-

Visualization of Experimental Workflow

The following diagram outlines the critical steps in the Radioligand Binding Assay used to distinguish the high-affinity M1 metabolite from the low-affinity parent compounds.

Caption: Workflow for determining Ki values of tramadol enantiomers vs. M1 metabolite.

Clinical and Developmental Implications

The CYP2D6 Bottleneck

The reliance on metabolic activation for opioid efficacy introduces significant inter-individual variability.[1]

-

Poor Metabolizers (PM): Lack functional CYP2D6. They produce negligible M1, resulting in poor analgesia (relying solely on the weaker monoaminergic effect).

-

Ultra-Rapid Metabolizers (UM): Possess multiple copies of CYP2D6. They rapidly convert tramadol to M1, leading to a risk of opioid toxicity (respiratory depression) even at therapeutic doses.

Drug Development Perspective

For researchers developing novel analgesics, tramadol illustrates the "prodrug" strategy. However, modern drug design often avoids this dependency on polymorphic enzymes (like CYP2D6) to ensure consistent pharmacokinetics (e.g., Tapentadol, which has a similar dual mechanism but does not require metabolic activation).

References

-

Gillen, C., et al. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor. Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Raffa, R. B., et al. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. Journal of Pharmacology and Experimental Therapeutics.

-

Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol.[16] Clinical Pharmacokinetics.[4][6]

-

Lai, J., et al. (2019). Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids. PLOS ONE.[17]

-

Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology.[17]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tramadol - Wikipedia [en.wikipedia.org]

- 7. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jvsmedicscorner.com [jvsmedicscorner.com]

- 9. ijcrt.org [ijcrt.org]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. The enantiomers of tramadol and its major metabolite inhibit peristalsis in the guinea pig small intestine via differential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 14. wmc.wa.gov [wmc.wa.gov]

- 15. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Desmetramadol Is Identified as a G-Protein Biased µ Opioid Receptor Agonist [frontiersin.org]

- 17. semanticscholar.org [semanticscholar.org]

A Comprehensive Pharmacological Profile of (+)-cis-Tramadol for Advanced Research

Abstract

This technical guide provides an in-depth analysis of the pharmacological properties of (+)-cis-tramadol, an enantiomer of the centrally acting analgesic, tramadol. Commercially available tramadol is a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which exhibit complementary and synergistic actions.[1] This document elucidates the specific contributions of the (+)-cis isomer to the overall pharmacological effect, focusing on its distinct mechanisms of action, metabolic pathways, and receptor interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound for further investigation and application.

Introduction: The Rationale for Isomer-Specific Characterization

Tramadol's clinical efficacy stems from a unique dual mechanism: a weak opioid effect combined with the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[2][3][4] The parent drug is a racemic mixture of (+)- and (-)-enantiomers, which are not merely mirror images but possess distinct pharmacological activities.[1] The (+)-enantiomer, (+)-cis-tramadol, is primarily responsible for inhibiting serotonin reuptake and contributes significantly to the opioid receptor agonism, particularly through its primary metabolite.[1][2][5] In contrast, the (-)-enantiomer is a more potent inhibitor of norepinephrine reuptake.[1][5]

Understanding the specific profile of (+)-cis-tramadol is crucial for several reasons:

-

Mechanism Deconvolution: Isolating the activity of one enantiomer allows for a precise understanding of its contribution to the overall therapeutic effect and side-effect profile of the racemic mixture.

-

Therapeutic Optimization: Developing single-enantiomer drugs can potentially offer a better therapeutic index, enhancing desired effects while minimizing adverse reactions.[6] Although the racemic mixture was ultimately selected for clinical use, the (+)-cis-enantiomer was noted to have a favorable therapeutic index.[6]

-

Pharmacogenomic Variability: The metabolism of tramadol is heavily influenced by genetic polymorphisms, particularly of the cytochrome P450 2D6 (CYP2D6) enzyme.[7] Analyzing the metabolism of a single isomer provides clearer insights into how individual genetic differences impact drug response.

This guide will systematically explore the pharmacodynamics and pharmacokinetics of (+)-cis-tramadol, supported by detailed experimental methodologies and quantitative data.

Pharmacodynamics: Receptor Interactions and Functional Activity

The analgesic and physiological effects of (+)-cis-tramadol are dictated by its interactions with specific molecular targets in the central nervous system.

Dual Mechanism of Action

(+)-cis-tramadol exerts its effects through two primary, synergistic mechanisms:

-

Serotonin Reuptake Inhibition: It is a potent inhibitor of the serotonin transporter (SERT).[1][5][8][9] By blocking SERT, (+)-cis-tramadol increases the concentration of serotonin in the synaptic cleft, which enhances descending inhibitory pain pathways.[2][10][11]

-

μ-Opioid Receptor (MOR) Agonism: While (+)-cis-tramadol itself is a weak agonist at the MOR, its primary metabolite, (+)-O-desmethyltramadol (M1), is a significantly more potent MOR agonist.[1][8][9] This metabolic activation is the main driver of the opioid-mediated analgesic effects.

Receptor and Transporter Binding Affinity

The affinity of a compound for its target is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity. The binding profile of (+)-cis-tramadol and its key metabolite is summarized below.

| Compound | Target | Binding Affinity (Ki) | Source |

| (±)-Tramadol | μ-Opioid Receptor (MOR) | 2.4 µM | [8][12] |

| (+)-O-desmethyltramadol (M1) | μ-Opioid Receptor (MOR) | 3.4 nM | [8][12][13] |

| (-)-O-desmethyltramadol (M1) | μ-Opioid Receptor (MOR) | 240 nM | [8][12] |

| (±)-Tramadol | Serotonin Transporter (SERT) | 1.19 µM | [8] |

| (+)-Tramadol | Serotonin Transporter (SERT) | 0.87 µM | [8] |

| (±)-Tramadol | Norepinephrine Transporter (NET) | 14.6 µM | [8] |

| (-)-Tramadol | Norepinephrine Transporter (NET) | 1.08 µM | [8] |

Insight: The data clearly demonstrates that the opioid activity of tramadol therapy is overwhelmingly mediated by the (+)-M1 metabolite , which has an affinity for the MOR that is nearly 700 times greater than the parent racemic drug.[8][12] Furthermore, the (+)-cis-tramadol enantiomer is more potent at inhibiting serotonin reuptake than its (-) counterpart.[8]

Signaling Pathway Visualization

The dual mechanism of action can be visualized at the synaptic level. (+)-cis-tramadol blocks the reuptake of serotonin, while its metabolite (+)-M1 activates presynaptic and postsynaptic μ-opioid receptors.

Caption: Dual mechanism of (+)-cis-tramadol and its active M1 metabolite at the synapse.

Pharmacokinetics: Metabolism and Systemic Exposure

The transformation of (+)-cis-tramadol within the body is a critical aspect of its pharmacological profile, directly influencing its efficacy and duration of action.

Metabolic Pathways

Tramadol is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[9][14] The two principal pathways are:

-

O-demethylation (via CYP2D6): This pathway converts tramadol to O-desmethyltramadol (M1) , the primary active metabolite responsible for the opioid effect.[7][8][14] The activity of CYP2D6 is subject to significant genetic polymorphism, leading to classifications of individuals as poor, extensive, or ultrarapid metabolizers, which can drastically alter the clinical response to tramadol.[7]

-

N-demethylation (via CYP3A4 and CYP2B6): This pathway produces N-desmethyltramadol (M2) , which is not considered pharmacologically active.[8][14]

These primary metabolites can be further metabolized to secondary metabolites like M3 and M5.[8][14] Finally, the parent drug and its metabolites are conjugated with glucuronic acid or sulfate before being excreted.[1][8]

Caption: Primary metabolic pathways of (+)-cis-tramadol.

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for racemic tramadol, which provides a relevant baseline for understanding the disposition of its isomers.

| Parameter | Value | Description | Source |

| Bioavailability | ~68% (single oral dose) | The fraction of the drug that reaches systemic circulation. | [7][8] |

| Time to Peak (Tmax) | ~1.6 - 2.0 hours | Time to reach maximum plasma concentration. | [8][10] |

| Protein Binding | ~20% | The extent to which the drug binds to plasma proteins. | [7] |

| Elimination Half-life (t½) | ~6.3 hours (Tramadol) | Time for plasma concentration to decrease by half. | [7][9] |

| Elimination Half-life (t½) | ~7.4 hours (M1) | The active metabolite has a longer half-life than the parent drug. | [7] |

| Excretion | ~95% Renal | Primarily excreted through the kidneys as metabolites. | [9] |

Key Experimental Methodologies

The data presented in this guide are derived from established and validated experimental protocols. Understanding these methods is essential for interpreting the results and designing future studies.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of (+)-cis-tramadol and its metabolites for a specific receptor (e.g., the μ-opioid receptor).

Causality: This assay quantifies the direct interaction between a compound and its molecular target. By measuring how effectively the test compound displaces a known high-affinity radiolabeled ligand, we can calculate its affinity. This is a foundational experiment in pharmacology for identifying and characterizing drug targets.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).[12][13]

-

Harvest cells and homogenize in a buffered solution (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competition Assay:

-

In a series of tubes, add a fixed concentration of a radiolabeled MOR antagonist (e.g., [³H]naloxone).[12][13]

-

Add increasing concentrations of the unlabeled test compound ((+)-cis-tramadol or its metabolites).

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled MOR agonist like DAMGO).[15]

-

-

Incubation & Separation:

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

-

-

Quantification & Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand competition binding assay.

Conclusion and Future Directions

The pharmacological profile of (+)-cis-tramadol is defined by a distinct and crucial role within the action of its parent racemic mixture. It is the primary driver of serotonin reuptake inhibition, a key component of tramadol's non-opioid analgesic mechanism.[1][5][8] Critically, it serves as the direct precursor to (+)-O-desmethyltramadol (M1), the metabolite responsible for the vast majority of the clinically relevant μ-opioid receptor-mediated analgesia.[8][12][13]

Future research should focus on:

-

In Vivo Head-to-Head Studies: Directly comparing the analgesic efficacy and side-effect profile (e.g., nausea, seizure risk) of racemic tramadol versus pure (+)-cis-tramadol in validated animal models of pain.

-

Human PET Imaging: Utilizing positron emission tomography (PET) with specific radioligands to quantify and compare the in-vivo serotonin and norepinephrine transporter occupancy of (+)-cis-tramadol versus the racemate in human subjects.[16]

-

Pharmacogenomic Stratification: Conducting clinical studies that stratify patients based on their CYP2D6 metabolizer status to precisely determine how genetic variations affect the analgesic response to (+)-cis-tramadol compared to the standard racemic formulation.

A deeper, isomer-specific understanding will continue to refine our knowledge of this complex analgesic and may pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

-

Subrahmanyam, V., Renwick, A. B., Walters, D. G., Young, P. J., Price, R. J., Tonelli, A. P., & Lake, B. G. (2001). Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes. Drug Metabolism and Disposition, 29(8), 1146-1155. [Link]

-

Subrahmanyam, V., Renwick, A. B., Walters, D. G., Young, P. J., Price, R. J., Tonelli, A. P., & Lake, B. G. (2001). Metabolism of tramadol to tramadol metabolites M1 and M2 in human liver microsomes. ResearchGate. [Link]

-

Le, P. P., & Tuan, D. (2015). PharmGKB summary: tramadol pathway. Pharmacogenetics and genomics, 25(10), 510. [Link]

-

Wikipedia. (n.d.). Tramadol. Wikipedia. [Link]

-

Gillen, C., Haurand, M., Kobb, D., & Friderichs, E. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human μ-opioid receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(2), 116-121. [Link]

-

National Center for Biotechnology Information. (n.d.). Tramadol. PubChem. [Link]

-

Faria, J., & Afonso, C. A. (2024). Chiral Switches of Tramadol Hydrochloride, a Potential Psychedelic Drug Past and Future. ACS Omega. [Link]

-

Dr.Oracle. (2025, August 18). What enzymes metabolize tramadol (ultram)? Dr.Oracle. [Link]

-

Faria, J., & Afonso, C. A. (2022). A call to develop tramadol enantiomer for overcoming the tramadol crisis by reducing addiction. International Journal of Environmental Research and Public Health, 19(19), 12154. [Link]

-

Gillen, C., Haurand, M., Kobb, D., & Friderichs, E. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor. Clinical Pharmacogenetics and Pharmacogenomics. [Link]

-

Musshoff, F., Stamer, U., Madea, B., & Stuber, F. (2007). Enantiomeric Determination of Tramadol and O-Desmethyltramadol by Liquid Chromatography-Mass Spectrometry and Application to Postoperative Patient Samples. Therapeutic Drug Monitoring, 29(6), 756-762. [Link]

-

University of Hertfordshire. (2025, September 12). Tramadol. AERU. [Link]

-

Miotto, K., Cho, A. K., Khalil, M. A., Blanco, K., Sasaki, J. D., & Rawson, R. (2017). Trends in tramadol: pharmacology, metabolism, and misuse. Anesthesia & Analgesia, 124(1), 44-51. [Link]

-

Beakley, B. D., Kaye, A. M., & Kaye, A. D. (2015). Tramadol, pharmacology, side effects, and serotonin syndrome: a review. Pain Physician, 18(4), 395-400. [Link]

-

Dr.Oracle. (2025, June 29). What is the mechanism of action of tramadol? Dr.Oracle. [Link]

-

Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical pharmacokinetics, 43(13), 879-923. [Link]

-

Study.com. (n.d.). Tramadol: Mechanism of Action & Pharmacokinetics. Study.com. [Link]

-

Azizi, H., Jafari, M. R., Asgarian, S., & Shanian, A. (2014). The effects of tramadol on norepinephrine and MHPG releasing in locus coeruleus in formalin test in rats: a brain stereotaxic study. Iranian journal of basic medical sciences, 17(10), 738. [Link]

-

Nakajima, S., Hori, Y., Takeuchi, H., Obayashi, S., Nagai, Y., Noda, T., ... & Nakagawa, A. (2018). Serotonin and norepinephrine transporter occupancy of tramadol in nonhuman primate using positron emission tomography. Neuropsychopharmacology reports, 38(4), 187-192. [Link]

-

International Journal of Creative Research Thoughts. (2021, June 6). TRAMADOL AS A SEROTONIN NOREPINEPHRINE REUPTAKE INHIBITOR (SNRI) FOR OSTEOARTHRITIS. IJCRT.org. [Link]

-

Dworkin, R. H., O'Connor, A. B., Audette, J., Baron, R., Burke, L. B., Dworkin, S. F., ... & Raja, S. N. (2003). Tramadol: basic pharmacology and emerging concepts. Pain, 105(1-2), 1-5. [Link]

-

Sansone, R. A., & Sansone, L. A. (2009). Tramadol: seizures, serotonin syndrome, and coadministered antidepressants. Innovations in Clinical Neuroscience, 6(7), 36. [Link]

-

Berrocoso, E., & Mico, J. A. (2006). In vivo effect of tramadol on locus coeruleus neurons is mediated by alpha2-adrenoceptors and modulated by serotonin. Neuropharmacology, 51(1), 146-154. [Link]

-

Schifano, F., Biondi, L., Corazza, O., Mannocchi, G., Martinotti, G., Di Folca, S., ... & Ricci, P. (2020). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. Pharmaceuticals, 13(10), 282. [Link]

-

Xia, M., Tong, J. H., Zhou, Z. Q., Duan, M. L., Xu, J. G., Zeng, H. J., & Wang, S. H. (2016). Tramadol inhibits proliferation, migration and invasion via α2-adrenoceptor signaling in breast cancer cells. European Review for Medical and Pharmacological Sciences, 20(2), 325-332. [Link]

-

Olsen, D., Lindsley, C. W., & Freeman, D. B. (2019). Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids. PloS one, 14(6), e0217371. [Link]

-

Prezzavento, O., Turnaturi, R., Campisi, A., Ronsisvalle, S., Li Volti, G., Caccamo, D., ... & Ronsisvalle, G. (2023). New Insights into the Opioid Analgesic Profile of cis-(−)-N-Normetazocine-derived Ligands. Molecules, 28(12), 4811. [Link]

-

Wu, W. N., McKown, L. A., & Liao, S. (2002). Major in vivo metabolic pathways for tramadol. Pharmaceutical Research, 19(6), 733-740. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jvsmedicscorner.com [jvsmedicscorner.com]

- 4. droracle.ai [droracle.ai]

- 5. academic.oup.com [academic.oup.com]

- 6. A call to develop tramadol enantiomer for overcoming the tramadol crisis by reducing addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tramadol - Wikipedia [en.wikipedia.org]

- 10. painphysicianjournal.com [painphysicianjournal.com]

- 11. ijcrt.org [ijcrt.org]

- 12. researchgate.net [researchgate.net]

- 13. ClinPGx [clinpgx.org]

- 14. Identification of cytochrome P-450 isoforms responsible for cis-tramadol metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

Mastering Chiral Resolution with (S)-(+)-Mandelic Acid

Topic: Role of (S)-(+)-mandelic acid in chiral resolution. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

A Technical Guide to Diastereomeric Salt Formation

Executive Summary